(4-Bromo-phenyl)-dipropyl-amine
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Overview
Description
(4-Bromo-phenyl)-dipropyl-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to the benzene ring and two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-dipropyl-amine typically involves the bromination of N,N-dipropylbenzenamine. One common method is the electrophilic aromatic substitution reaction, where N,N-dipropylbenzenamine is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-dipropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N-dipropylbenzenamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: N,N-dipropylbenzenamine.
Substitution: Various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-phenyl)-dipropyl-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and dyes.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-dipropyl-amine involves its interaction with specific molecular targets. The bromine atom and the propyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-dipropylbenzenamine: Similar structure but with a methyl group instead of a bromine atom.
4-Chloro-N,N-dipropylbenzenamine: Contains a chlorine atom instead of bromine.
4-Fluoro-N,N-dipropylbenzenamine: Contains a fluorine atom instead of bromine.
Uniqueness
(4-Bromo-phenyl)-dipropyl-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The bromine atom also affects the compound’s electronic properties, making it useful in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-N,N-dipropylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSEFDNJJKCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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